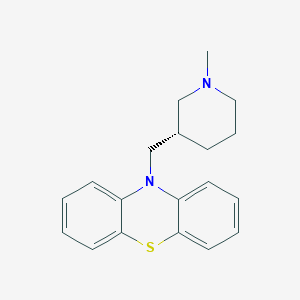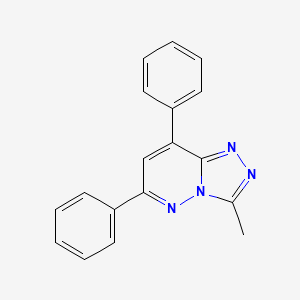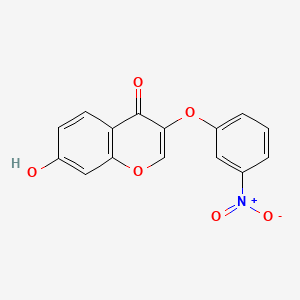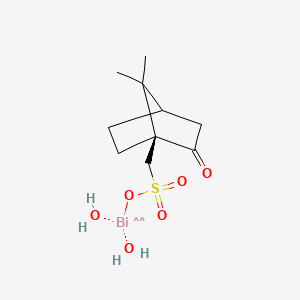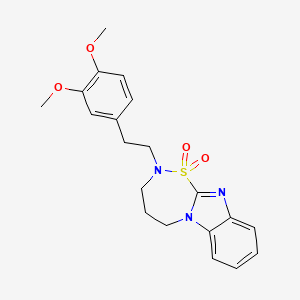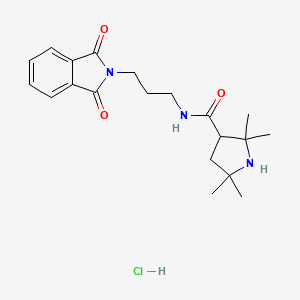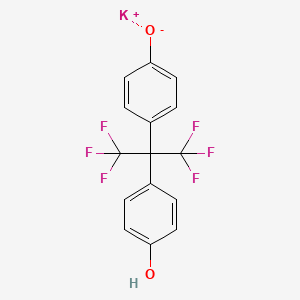
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cinnamylidene group attached to an azulenylium core, which is further modified with dimethylamino and isopropyl groups. The perchlorate anion serves as a counterion to balance the charge of the azulenylium cation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)cinnamaldehyde with a suitable azulene derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the azulenylium cation. The final step involves the addition of perchloric acid to introduce the perchlorate anion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized azulene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azulenylium cation to a neutral azulene.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Oxidized azulene derivatives.
Reduction: Neutral azulene compounds.
Substitution: Substituted azulene derivatives with various functional groups.
科学研究应用
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chromophore in photochemical studies.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
作用机制
The mechanism of action of 1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate involves its interaction with molecular targets through its azulenylium core. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. In biological systems, it may interact with cellular components, leading to its observed antimicrobial effects. The exact molecular pathways and targets are still under investigation, but its unique structure allows for diverse interactions .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)cinnamaldehyde: Shares the dimethylamino and cinnamylidene groups but lacks the azulenylium core.
Azulene derivatives: Compounds with similar azulene cores but different substituents.
Stilbazolium salts: Compounds with similar donor-π-acceptor properties but different structural frameworks.
Uniqueness
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate is unique due to its combination of a cinnamylidene group with an azulenylium core, providing distinct electronic and photophysical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
90550-85-9 |
|---|---|
分子式 |
C26H30ClNO4 |
分子量 |
456.0 g/mol |
IUPAC 名称 |
4-[(E,3E)-3-(3,8-dimethyl-5-propan-2-yl-2,3a-dihydroazulen-2-ylium-1-ylidene)prop-1-enyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C26H30N.ClHO4/c1-18(2)22-13-10-19(3)26-23(16-20(4)25(26)17-22)9-7-8-21-11-14-24(15-12-21)27(5)6;2-1(3,4)5/h7-15,17-18,25H,1-6H3;(H,2,3,4,5)/q+1;/p-1/b8-7+,23-9+; |
InChI 键 |
ADGBGBLFRGSMBD-BWLOTUBYSA-M |
手性 SMILES |
CC1=C\2C(C=C(C=C1)C(C)C)C(=[C+]/C2=C\C=C\C3=CC=C(C=C3)N(C)C)C.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CC1=C2C(C=C(C=C1)C(C)C)C(=[C+]C2=CC=CC3=CC=C(C=C3)N(C)C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


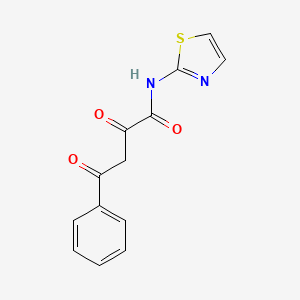
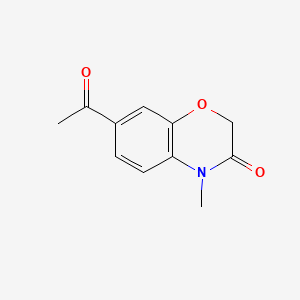

![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
